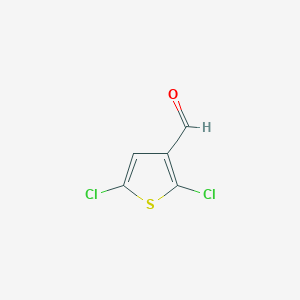

2,5-Dichlorothiophene-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHQASYUHZFSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383883 | |

| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61200-60-0 | |

| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorothiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorothiophene-3-carbaldehyde from 2,5-Dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,5-Dichlorothiophene-3-carbaldehyde from 2,5-dichlorothiophene. This key intermediate is valuable in the development of various pharmaceutical and materials science applications. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to aid researchers in the successful synthesis and characterization of the target molecule.

Introduction

This compound is a versatile heterocyclic building block. The presence of the aldehyde functional group at the 3-position, flanked by two chlorine atoms, offers multiple reaction sites for further molecular elaboration. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the thiophene ring and the aldehyde, making it a unique synthon in organic synthesis. This guide will focus on the most common and effective formylation strategies to introduce the aldehyde group onto the 2,5-dichlorothiophene scaffold.

Synthetic Methodologies

The introduction of a formyl group onto an aromatic or heteroaromatic ring is a fundamental transformation known as formylation. For the synthesis of this compound, several formylation reactions can be considered. However, the strong deactivating effect of the two chlorine atoms on the thiophene ring presents a significant challenge, often requiring harsher reaction conditions compared to the formylation of electron-rich thiophenes.

The primary methods for the formylation of 2,5-dichlorothiophene are:

-

The Vilsmeier-Haack Reaction: A widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2] While effective for many thiophene derivatives, the deactivation of the 2,5-dichlorothiophene ring can render it unreactive under standard Vilsmeier-Haack conditions.[3]

-

Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[4] It is another powerful tool for the formylation of aromatic compounds.

-

Lithiation followed by Formylation: This two-step process involves the deprotonation of the thiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate. This intermediate is then quenched with an electrophilic formylating agent like DMF to introduce the aldehyde group.[4] This method can be particularly effective for substrates that are unreactive towards electrophilic aromatic substitution.

Due to the electronic properties of 2,5-dichlorothiophene, electrophilic aromatic substitution, such as the Vilsmeier-Haack or Rieche reactions, is directed to the vacant 3- or 4-positions. Given the symmetry of the starting material, these positions are equivalent, leading to the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product to facilitate experimental design and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) | CAS Number |

| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | Liquid | 98 | 3172-52-9 |

| This compound | C₅H₂Cl₂OS | 181.04 | White Powder | 97-99 | 61200-60-0 |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are provided below. It is crucial to perform these reactions under an inert atmosphere and with anhydrous solvents to prevent side reactions.

Vilsmeier-Haack Formylation of 2,5-Dichlorothiophene

The Vilsmeier-Haack reaction is a plausible, though potentially challenging, method for the formylation of 2,5-dichlorothiophene. The deactivating nature of the chlorine atoms may necessitate elevated temperatures and longer reaction times.

Reagents:

-

2,5-Dichlorothiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of anhydrous DMF (3.0 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 2,5-dichlorothiophene (1.0 equivalent) in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for an extended period (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Lithiation of 2,5-Dichlorothiophene followed by Formylation

This method offers an alternative for formylating the deactivated thiophene ring.

Reagents:

-

2,5-Dichlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,5-dichlorothiophene (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volume).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of the Vilsmeier-Haack reaction and a general experimental workflow for the synthesis.

Caption: Vilsmeier-Haack reaction pathway for formylation.

References

Vilsmeier-Haack Formylation of 2,5-Dichlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation, with a specific focus on its application to 2,5-dichlorothiophene for the synthesis of 2,5-dichloro-3-thiophenecarboxaldehyde. This key intermediate is valuable in the development of novel therapeutics and functional materials. While a specific, detailed protocol for the direct formylation of 2,5-dichlorothiophene is not extensively documented in readily available literature, this guide synthesizes information from related reactions on substituted thiophenes to provide a robust theoretical and practical framework.

Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][2][3][5] The Vilsmeier reagent itself is a weak electrophile, making the reaction highly selective for electron-rich substrates.[1]

The general mechanism involves two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the aromatic ring, followed by hydrolysis to yield the aldehyde.[1][5]

Application to 2,5-Dichlorothiophene

Thiophene and its derivatives are generally considered electron-rich heterocycles and are amenable to electrophilic substitution reactions like the Vilsmeier-Haack formylation. However, the presence of two electron-withdrawing chlorine atoms on the thiophene ring in 2,5-dichlorothiophene deactivates the ring towards electrophilic attack. Despite this deactivation, the inherent reactivity of the thiophene nucleus can still allow for formylation, typically at the more electron-rich 3- or 4-positions. The regioselectivity is often influenced by a combination of electronic and steric factors.

While direct formylation of 2,5-dichlorothiophene is not frequently reported, related transformations on substituted chlorothiophenes have been documented, providing valuable insights into the expected reactivity and reaction conditions.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of 2,5-dichlorothiophene, compiled from established procedures for similar thiophene derivatives. Optimization of reaction time, temperature, and stoichiometry may be required to achieve optimal results.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | ≥98% | Commercial |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercial |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | ≥99% | Commercial |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercial |

| Sodium Acetate | CH₃COONa | 82.03 | Anhydrous | Commercial |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Commercial |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Lab Prepared |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | Lab Prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Commercial |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, add anhydrous N,N-dimethylformamide (DMF) (3.0 to 5.0 equivalents). Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the generation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2,5-dichlorothiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

-

Add the solution of 2,5-dichlorothiophene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to a temperature between 40-80 °C and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 6-7.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2,5-dichloro-3-thiophenecarboxaldehyde.

Reaction Schematics and Workflow

Reaction Mechanism:

Caption: Mechanism of the Vilsmeier-Haack formylation of 2,5-dichlorothiophene.

Experimental Workflow:

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Quantitative Data

Due to the limited number of specific literature reports on the Vilsmeier-Haack formylation of 2,5-dichlorothiophene, a comprehensive table of quantitative data from multiple sources cannot be provided at this time. However, based on analogous reactions, the following table outlines the expected parameters and potential outcomes.

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Value/Range | Reference/Comment |

| Stoichiometry | ||

| 2,5-Dichlorothiophene | 1.0 eq | Substrate |

| DMF | 3.0 - 5.0 eq | Reagent and sometimes solvent |

| POCl₃ | 1.1 - 1.5 eq | Activating agent |

| Reaction Conditions | ||

| Temperature | 40 - 80 °C | Dependent on substrate reactivity[3] |

| Reaction Time | 2 - 12 h | Monitored by TLC |

| Product Characterization | ||

| Expected Yield | Moderate | Deactivating effect of chlorine atoms likely reduces yield. |

| Appearance | Solid or Oil | - |

| Spectroscopic Data (Predicted) | ||

| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (s, 1H, H-4), ~10.0 (s, 1H, CHO) | Based on similar structures. |

| ¹³C NMR (CDCl₃, δ ppm) | ~185 (CHO), ~140 (C-3), ~135 (C-5), ~130 (C-2), ~128 (C-4) | Approximate chemical shifts. |

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction between DMF and POCl₃ is exothermic and should be performed with adequate cooling to control the temperature.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The Vilsmeier-Haack reaction represents a viable, albeit potentially challenging, route for the formylation of 2,5-dichlorothiophene. The electron-withdrawing nature of the chlorine substituents necessitates carefully optimized reaction conditions, likely requiring higher temperatures and longer reaction times compared to more activated thiophenes. The provided generalized protocol and theoretical framework serve as a valuable starting point for researchers aiming to synthesize 2,5-dichloro-3-thiophenecarboxaldehyde. Further experimental investigation is warranted to determine the optimal conditions and fully characterize the product.

References

Synthesis of 5-Chlorothiophene-2-carboxaldehyde via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-chlorothiophene-2-carboxaldehyde from 2,5-dichlorothiophene, primarily focusing on the Grignard reaction pathway. This key intermediate is valuable in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Overview of the Synthetic Pathway

The core of this synthesis involves the selective formation of a Grignard reagent at the 2-position of the thiophene ring, followed by formylation to introduce the aldehyde group. The regioselectivity of the Grignard formation is crucial for the success of this synthesis.

Reaction Scheme

The overall reaction can be summarized as follows:

Caption: Overall reaction scheme for the synthesis of 5-chlorothiophene-2-carboxaldehyde.

Experimental Protocols

This section provides a detailed methodology for the synthesis, compiled from established principles of Grignard reactions and related literature.

Preparation of 5-Chloro-2-thienylmagnesium chloride (Grignard Reagent)

Materials:

-

2,5-Dichlorothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Initiation: To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents) and a small crystal of iodine.

-

Solvent Addition: Add a small portion of anhydrous THF to the flask.

-

Grignard Formation: A solution of 2,5-dichlorothiophene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating. Once the reaction starts (indicated by a color change and gentle reflux), the addition is continued at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred and heated under reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution is then cooled to 0°C for the subsequent formylation step.

Formylation of the Grignard Reagent

Materials:

-

5-Chloro-2-thienylmagnesium chloride solution in THF (from step 2.1)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Dilute hydrochloric acid

Procedure:

-

Formylation: The freshly prepared Grignard reagent solution is cooled to 0°C in an ice bath. Anhydrous DMF (1.2 equivalents) dissolved in anhydrous THF is added dropwise, maintaining the temperature below 10°C.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Work-up: The mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 5-chlorothiophene-2-carboxaldehyde.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Yields can vary based on reaction scale and purity of reagents.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dichlorothiophene | - |

| Grignard Reagent | 5-Chloro-2-thienylmagnesium chloride | [1] |

| Formylating Agent | N,N-Dimethylformamide (DMF) | [2] |

| Typical Yield | 60-75% | Estimated from similar reactions |

| Purity (post-purification) | >98% | Estimated |

| Boiling Point | 90-92 °C / 10 mmHg | - |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Routes

While the Grignard pathway is a primary method, other formylation techniques can also be employed to synthesize 5-chlorothiophene-2-carboxaldehyde from 2-chlorothiophene. These methods avoid the preparation of the organometallic intermediate.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃), to directly formylate 2-chlorothiophene.

Caption: Vilsmeier-Haack formylation of 2-chlorothiophene.

Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to introduce the aldehyde group onto the 2-chlorothiophene ring.[2]

Caption: Rieche formylation of 2-chlorothiophene.

Conclusion

The synthesis of 5-chlorothiophene-2-carboxaldehyde via the Grignard reaction of 2,5-dichlorothiophene is a robust and effective method. Careful control of reaction conditions, particularly the exclusion of moisture and the management of temperature, is critical for achieving high yields and purity. The alternative formylation methods presented offer viable synthetic routes that may be advantageous depending on the available reagents and equipment. This guide provides the necessary technical details to assist researchers in the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Lithiation of 2,5-Dichlorothiophene for the Introduction of a Formyl Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichloro-3-formylthiophene via the lithiation of 2,5-dichlorothiophene. This key transformation provides a valuable intermediate for the synthesis of more complex heterocyclic compounds relevant to the pharmaceutical and materials science industries. This document details the underlying chemical principles, provides a detailed experimental protocol, and presents relevant analytical data.

Introduction

Thiophene and its derivatives are fundamental building blocks in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of a formyl group onto the thiophene ring is a critical step in the elaboration of these scaffolds, as the aldehyde functionality serves as a versatile handle for a wide range of subsequent chemical transformations.

This guide focuses on the regioselective formylation of 2,5-dichlorothiophene at the 3-position. The presence of two chloro substituents deactivates the thiophene ring towards electrophilic substitution, making direct formylation challenging. However, halogen-metal exchange, specifically lithiation, provides a powerful method to generate a nucleophilic organolithium intermediate that can readily react with an appropriate formylating agent. This process allows for the precise installation of a formyl group at a position that might not be accessible through classical electrophilic aromatic substitution reactions.

Reaction Principle and Strategy

The core of this synthetic strategy involves a two-step process:

-

Lithiation: 2,5-Dichlorothiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. This results in a lithium-halogen exchange or direct deprotonation at one of the vacant ring positions. In the case of 2,5-dichlorothiophene, deprotonation occurs preferentially at the more acidic 3-position, leading to the formation of 2,5-dichloro-3-lithiothiophene. The low reaction temperature (typically -78 °C) is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Formylation: The generated 2,5-dichloro-3-lithiothiophene is a potent nucleophile. It is then quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is the most commonly used reagent for this purpose. The nucleophilic attack of the lithiated thiophene on the carbonyl carbon of DMF, followed by aqueous workup, yields the desired 2,5-dichloro-3-formylthiophene.

The overall transformation is depicted in the following reaction scheme:

Caption: Reaction pathway for the formylation of 2,5-dichlorothiophene.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2,5-dichloro-3-formylthiophene. All manipulations involving organolithium reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,5-Dichlorothiophene | C₄H₂Cl₂S | 153.03 | ≥98% | Commercial |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercial |

| or Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 2.0 M in THF/heptane/ethylbenzene | Commercial |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Commercial |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Commercial |

| Saturated aqueous NH₄Cl | - | - | - | Lab prepared |

| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | Commercial |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Commercial |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

-

Initial Solution: The flask is allowed to cool to room temperature under nitrogen. 2,5-Dichlorothiophene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) or LDA (1.1 eq, 2.0 M solution) is added dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: The resulting mixture is stirred at -78 °C for 1-2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (1.5 eq) is added dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dichloro-3-formylthiophene.

Caption: Experimental workflow for the synthesis of 2,5-dichloro-3-formylthiophene.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value/Condition | Reference/Rationale |

| Starting Material | 2,5-Dichlorothiophene | - |

| Lithiating Agent | n-Butyllithium or LDA | Common reagents for lithiation of heterocycles. |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Standard electrophile for formylation of organolithiums.[2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organolithium reactions. |

| Reaction Temperature | -78 °C | Critical for stability of the lithiated intermediate. |

| Expected Product | 2,5-Dichloro-3-formylthiophene | - |

| Expected Yield | High (comparable to acetylation) | Acetylation of 2,5-dichlorothiophene yields 93% of the 3-acetyl derivative.[1] |

Table 2: Spectroscopic Data for 2,5-Dichloro-3-formylthiophene

Although the direct experimental spectra for 2,5-dichloro-3-formylthiophene are not provided in the search results, the expected chemical shifts can be predicted based on the analysis of similar substituted thiophenes.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -CHO | 9.8 - 10.2 | singlet | Aldehydic proton. |

| Thiophene H-4 | 7.2 - 7.5 | singlet | Aromatic proton on the thiophene ring. |

| ¹³C NMR | |||

| -CHO | 180 - 185 | - | Carbonyl carbon. |

| Thiophene C-2 | 135 - 140 | - | Carbon bearing a chloro substituent. |

| Thiophene C-3 | 140 - 145 | - | Carbon bearing the formyl group. |

| Thiophene C-4 | 128 - 132 | - | Carbon bearing a hydrogen atom. |

| Thiophene C-5 | 130 - 135 | - | Carbon bearing a chloro substituent. |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium and LDA are highly pyrophoric and reactive towards moisture and air. They should be handled with extreme caution under an inert atmosphere using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Solvents: Anhydrous THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Quenching: The quenching of the reaction should be performed slowly and carefully, especially at the beginning, as the reaction can be exothermic.

Conclusion

The lithiation of 2,5-dichlorothiophene followed by quenching with N,N-dimethylformamide is an effective and regioselective method for the synthesis of 2,5-dichloro-3-formylthiophene. This technical guide provides a robust framework for researchers to successfully perform this transformation. The resulting aldehyde is a versatile intermediate that can be further functionalized to access a wide array of novel thiophene-based compounds for applications in drug discovery and materials science. Careful adherence to anhydrous and inert reaction conditions is paramount for achieving high yields and ensuring safety.

References

Spectroscopic Characterization of 2,5-Dichlorothiophene-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2,5-dichlorothiophene-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. This document outlines the expected spectral data based on analogous compounds and provides detailed experimental protocols for obtaining such data.

Molecular and Physical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₅H₂Cl₂OS and a molecular weight of 181.04 g/mol .[1] It typically appears as a white powder or solid with a melting point of 24-25 °C.[2][3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for the characterization of this compound. These values are predicted based on the analysis of structurally similar thiophene derivatives.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.4 - 7.6 | Singlet | 1H | Thiophene ring proton (H-4) |

Rationale: Aldehyde protons in thiophene-based aldehydes typically resonate in the δ 9.8-10.1 ppm range.[4][5] The single proton on the thiophene ring is expected to appear as a singlet in the aromatic region.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~182 - 185 | Carbonyl carbon (C=O) |

| ~140 - 145 | Thiophene ring carbon (C-3) |

| ~135 - 140 | Thiophene ring carbon (C-2 or C-5) |

| ~130 - 135 | Thiophene ring carbon (C-2 or C-5) |

| ~128 - 132 | Thiophene ring carbon (C-4) |

Rationale: The aldehyde carbonyl carbon is expected in the δ 182-185 ppm region.[4] Carbons in dichlorinated thiophene rings and those adjacent to the aldehyde group will appear in the aromatic region, with typical shifts shown in the table.[6][7]

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Thiophene) |

| ~2850 and ~2750 | Medium, Sharp | C-H Stretch | Aldehyde (-CHO) |

| ~1710 - 1685 | Strong, Sharp | C=O Stretch | Aldehyde (Carbonyl) |

| ~1500 - 1400 | Medium | C=C Stretch | Aromatic (Thiophene) |

| ~800 - 700 | Strong | C-Cl Stretch | Chloro-substituent |

Rationale: The characteristic aldehyde C-H stretches appear as two distinct bands. The strong carbonyl (C=O) absorption is a key diagnostic peak.[8] Thiophene-2-carbaldehyde shows a C=O stretch at 1665 cm⁻¹.[9] The presence of electronegative chlorine atoms may slightly shift these values.

Mass Spectrometry (Predicted)

| m/z | Relative Abundance | Assignment |

| 180/182/184 | High | [M]⁺∙ (Molecular Ion) |

| 179/181/183 | Medium | [M-H]⁺ |

| 151/153/155 | Medium | [M-CHO]⁺ |

Rationale: The molecular ion peak will exhibit a characteristic isotopic pattern (approximately 9:6:1 ratio) due to the presence of two chlorine atoms. Fragmentation is expected to occur via the loss of a hydrogen radical or the entire formyl group (-CHO).[10][11]

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12][13]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition :

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using proton broadband decoupling to simplify the spectrum to single peaks for each unique carbon environment.[13]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Instrumentation : Utilize a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.[14]

-

Sample Preparation :

-

Solid Sample (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Solid Sample (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution : Dissolve the sample in a suitable organic solvent that does not absorb in the regions of interest (e.g., chloroform, carbon tetrachloride).[15]

-

-

Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[16] A background spectrum of the pure solvent or KBr pellet should be acquired and subtracted from the sample spectrum.

-

Data Analysis : Identify characteristic absorption bands in the functional group region (3600–1200 cm⁻¹) and compare the fingerprint region (1200–600 cm⁻¹) with known spectra if available.[17]

Mass Spectrometry (MS)

-

Instrumentation : Employ a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.

-

Ionization Method : Electron Impact (EI) is a common ionization method for relatively small, volatile organic molecules.[10] Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly with LC-MS.[18]

-

Sample Introduction : For GC-MS, dissolve the sample in a volatile solvent and inject it into the GC. For direct insertion, place a small amount of the sample on a probe.

-

Data Acquisition : The mass analyzer separates ions based on their mass-to-charge (m/z) ratio.[11] The detector records the relative abundance of each ion.

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[10]

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The solvent used should not absorb radiation in the same region as the sample.[19]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill one cuvette with the pure solvent to serve as a reference (blank).

-

Fill a second, matched cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). Aromatic compounds like thiophenes typically exhibit π → π* transitions.[19][20]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Logical workflow for spectroscopic characterization.

References

- 1. This compound,97 | CAS: 61200-60-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 61200-60-0 [sigmaaldrich.com]

- 3. This compound, 97, CasNo.61200-60-0 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. microbenotes.com [microbenotes.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. repository.up.ac.za [repository.up.ac.za]

- 20. staff.hnue.edu.vn [staff.hnue.edu.vn]

Spectroscopic Profile of 2,5-Dichlorothiophene-3-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,5-Dichlorothiophene-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document presents the predicted spectral data in a clear, tabular format, outlines a general experimental protocol for acquiring such data, and includes a visual representation of the molecule's structure with its corresponding NMR signal assignments.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, the following spectral information has been generated using a reliable online NMR prediction tool. This data serves as a valuable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show two distinct signals corresponding to the aldehydic proton and the thiophene ring proton.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-4 | 7.45 | Singlet | Thiophene ring proton |

| H-6 (CHO) | 9.88 | Singlet | Aldehyde proton |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is anticipated to display five signals, corresponding to the five carbon atoms in the this compound molecule.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | 135.2 | Thiophene ring carbon (C-Cl) |

| C-3 | 140.1 | Thiophene ring carbon (C-CHO) |

| C-4 | 130.5 | Thiophene ring carbon (C-H) |

| C-5 | 132.8 | Thiophene ring carbon (C-Cl) |

| C-6 (CHO) | 182.3 | Aldehyde carbonyl carbon |

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be used.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

The instrument should be properly tuned and shimmed for the specific solvent and sample.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately -2 to 12 ppm is generally adequate.

-

Temperature: Standard probe temperature (e.g., 298 K).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 0 to 220 ppm.

-

Temperature: Standard probe temperature (e.g., 298 K).

5. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

Phase and baseline corrections should be applied to the resulting spectra.

-

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization of NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted ¹H and ¹³C NMR chemical shifts assigned to the corresponding atoms.

Caption: Molecular structure of this compound with predicted ¹³C (black) and ¹H (green) NMR chemical shifts.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,5-Dichlorothiophene-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,5-Dichlorothiophene-3-carbaldehyde. It details the expected characteristic vibrational modes, presents quantitative data for peak assignments based on established spectroscopic principles, and outlines a detailed experimental protocol for acquiring a high-quality spectrum. This document serves as a critical resource for the structural characterization and quality assessment of this substituted thiophene derivative.

Introduction to the Vibrational Spectroscopy of this compound

This compound is a five-membered heterocyclic compound featuring a thiophene ring substituted with two chlorine atoms and an aldehyde functional group. Thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1][2] The structural elucidation of such molecules is paramount, and FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and probing the overall molecular structure.

The infrared spectrum of this molecule is defined by the vibrational frequencies of its constituent parts: the aldehyde group (C=O and C-H bonds), the thiophene ring (C-H, C=C, and C-S bonds), and the carbon-chlorine bonds (C-Cl). The conjugation of the aldehyde with the aromatic thiophene ring influences the electronic environment and, consequently, the position of the carbonyl (C=O) stretching frequency.[3]

Predicted FT-IR Spectral Data and Peak Assignments

The following table summarizes the expected absorption bands for this compound. These assignments are derived from established spectral data for substituted thiophenes and aromatic aldehydes.[3][4][5]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100 | Weak | C-H Stretch | Aromatic C-H on the thiophene ring |

| 2830-2860 | Medium | C-H Stretch | Aldehyde C-H |

| 2700-2760 | Medium | C-H Stretch (Fermi Resonance) | Aldehyde C-H |

| 1685-1705 | Strong | C=O Stretch | Conjugated Aldehyde Carbonyl |

| 1500-1550 | Medium | C=C Stretch | Thiophene ring stretching |

| 1350-1450 | Medium | C=C Stretch | Thiophene ring stretching |

| 1200-1250 | Medium | C-H In-plane bend | Aromatic C-H on the thiophene ring |

| 900-650 | Strong | C-H Out-of-plane bend | Aromatic C-H on the thiophene ring |

| 800-600 | Strong | C-Cl Stretch | Carbon-Chlorine bond |

| 700-650 | Medium | C-S Stretch | Thiophene ring C-S bond |

Experimental Protocol for FT-IR Analysis

A high-quality FT-IR spectrum of this compound, which exists as a liquid at ambient temperature, can be reliably obtained using the following methodology.[6][7]

3.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, PerkinElmer, Shimadzu) equipped with a suitable detector, such as a deuterated L-alanine triglycine sulfate (DLATGS) detector.[6]

-

An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal is highly recommended for its simplicity and minimal sample preparation requirements.[6][8]

3.2. Sample Preparation (ATR Technique)

-

Crystal Cleaning: Before analysis, ensure the ATR crystal surface is immaculately clean. Wipe the crystal with a soft, lint-free tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a single, small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Pressure Application (for solid anvil ATR): If using an ATR accessory with a pressure clamp, lower the anvil to make firm contact with the liquid sample to ensure good optical contact.

3.3. Data Acquisition

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ is sufficient for most applications.

-

Number of Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.[6]

-

Apodization Function: A Happ-Genzel function is commonly applied.[6]

3.4. Data Processing The instrument software will automatically ratio the sample interferogram against the background interferogram to produce the final transmittance or absorbance spectrum. If necessary, automated baseline correction and smoothing algorithms can be applied to improve the presentation of the spectrum.

Visualization of the FT-IR Analysis Workflow

The logical process for analyzing the FT-IR spectrum of this compound, from sample handling to final structural verification, is outlined in the diagram below.

Caption: Workflow for the FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that serve as a reliable fingerprint for its molecular structure. The most prominent and diagnostic peaks include the strong carbonyl (C=O) stretch, shifted to a lower wavenumber (~1685-1705 cm⁻¹) due to conjugation, and the characteristic double-peak aldehyde C-H stretch (~2720 and ~2820 cm⁻¹).[3][5] Additional bands corresponding to the thiophene ring and C-Cl vibrations further confirm the compound's identity. By following the detailed experimental protocol provided, researchers can obtain high-fidelity spectra, enabling confident structural verification and purity assessment, which are essential steps in drug discovery and materials science research.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. journalwjarr.com [journalwjarr.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 61200-60-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,5-Dichlorothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of 2,5-Dichlorothiophene-3-carbaldehyde. In the absence of direct experimental data for this specific molecule in the public domain, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and data from analogous substituted thiophenes and aromatic aldehydes. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug development, enabling the identification and characterization of this and structurally related compounds.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the systematic cleavage of its functional groups and the thiophene ring. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

A summary of the predicted major ions, their mass-to-charge ratio (m/z), and their proposed origin is presented in the table below.

| m/z (Proposed) | Ion Formula | Proposed Fragmentation Pathway | Notes |

| 182 | [C₅H₂Cl₂OS]⁺ | Molecular Ion (M⁺) | Exhibits characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms. |

| 181 | [C₅HCl₂OS]⁺ | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |

| 153 | [C₅H₂Cl₂S]⁺ | [M-CHO]⁺ | Loss of the formyl radical. |

| 147 | [C₄HCl₂S]⁺ | [M-Cl]⁺ | Loss of a chlorine radical. |

| 118 | [C₄H₂ClS]⁺ | [M-CHO-Cl]⁺ | Sequential loss of the formyl radical and a chlorine radical. |

| 83 | [C₃HS]⁺ | Ring Fragmentation | Further fragmentation of the thiophene ring. |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is likely to be initiated by the ionization of a lone pair electron on the sulfur or oxygen atom, or from the π-system of the thiophene ring. The resulting molecular ion will then undergo a series of fragmentation reactions as depicted in the following pathway.

Caption: Proposed electron ionization fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

3.1. Sample Preparation

-

Prepare a stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

If analyzing a complex mixture, perform appropriate sample extraction and cleanup procedures to isolate the analyte of interest.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Injector: Split/splitless injector.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1562 u/s.

3.3. Data Acquisition and Analysis

-

Acquire the mass spectral data in full scan mode.

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Generate the mass spectrum for the peak corresponding to this compound.

-

Analyze the fragmentation pattern and compare it to the theoretical pathway and library spectra (if available).

The following diagram illustrates the general workflow for this experimental protocol.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The proposed fragmentation pathways, predicted mass spectral data, and detailed experimental protocol offer a robust starting point for the analytical characterization of this compound. While this guide is based on theoretical principles, it serves as a critical resource for researchers to design experiments, interpret data, and ultimately confirm the structure and fragmentation of this and related halogenated thiophene aldehydes. The application of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments would be invaluable in confirming the proposed fragmentation mechanisms and elemental compositions of the fragment ions.

Physical and chemical properties of 2,5-Dichlorothiophene-3-carbaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dichlorothiophene-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental protocols, and visual representations of its synthesis and reactivity.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound with the chemical formula C₅H₂Cl₂OS.[1] It serves as a versatile intermediate in organic synthesis. The quantitative physical and chemical properties are summarized in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂OS | [1] |

| Molecular Weight | 181.04 g/mol | [1] |

| Physical State | Solid or liquid | |

| Appearance | Colorless to light yellow liquid or white powder | [2] |

| Melting Point | 24.0-24.5 °C | [2] |

| Boiling Point | 105-106 °C at 15 Torr | [2] |

| Density | 1.581 ± 0.06 g/cm³ (Predicted) | [2] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [3] |

| Refractive Index | 1.639 | [3] |

Chemical and Safety Properties

| Property | Value/Information | Source |

| CAS Number | 61200-60-0 | [1] |

| InChIKey | PTHQASYUHZFSKR-UHFFFAOYSA-N | [3] |

| SMILES | O=Cc1cc(Cl)sc1Cl | [3] |

| Solubility | No data available | [1] |

| Stability | No data available | [1] |

| Incompatibilities | Strong oxidizing agents | [1] |

| Hazardous Decomposition Products | Hydrogen chloride, carbon monoxide, oxides of sulfur, carbon dioxide | [1] |

| Storage | Store in a cool, dry place in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2–8 °C. Keep in a dark place. | [4][2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, 2,5-dichlorothiophene.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dichlorothiophene

Materials:

-

2,5-Dichlorothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (NaOAc)

-

Dichloromethane (DCM) or other suitable solvent

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, co-cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature at 0 °C. Stir the mixture at this temperature for approximately 30-60 minutes to allow for the formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[1][4][2]

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 2,5-dichlorothiophene (1.0 equivalent) dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of a cold aqueous solution of sodium acetate (NaOAc). Stir for a short period (e.g., 10 minutes).[1]

-

Extraction: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the product into an organic solvent such as diethyl ether (Et₂O). Perform multiple extractions to ensure complete recovery of the product.[1]

-

Washing and Drying: Combine the organic layers and wash them with brine to remove any remaining aqueous impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by silica gel column chromatography to yield pure this compound.[1]

Reactivity and Spectroscopic Data

Reactivity

This compound is incompatible with strong oxidizing agents.[1] Upon decomposition, it can release hazardous substances such as hydrogen chloride, carbon monoxide, oxides of sulfur, and carbon dioxide.[1]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) typically in the range of δ 9.5-10.5 ppm. A singlet for the single proton on the thiophene ring is also expected, likely in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum should exhibit a peak for the carbonyl carbon of the aldehyde group between δ 180-200 ppm.[6] The carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm).

-

FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically found in the region of 1680-1715 cm⁻¹.[7] C-H stretching of the aldehyde and the thiophene ring, as well as C-Cl and C-S stretching vibrations, would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight (181.04 g/mol ), with characteristic isotopic patterns for the two chlorine atoms.[8]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Vilsmeier-Haack Synthesis Workflow.

General Reactivity Profile

This diagram outlines the key reactivity aspects of this compound.

Caption: Reactivity of the Compound.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. This compound | CAS#:61200-60-0 | Chemsrc [chemsrc.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Acetyl-2,5-dichlorothiophene [webbook.nist.gov]

An In-depth Technical Guide to 2,5-Dichlorothiophene-3-carbaldehyde (CAS Number: 61200-60-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and potential experimental evaluation of 2,5-Dichlorothiophene-3-carbaldehyde (CAS No. 61200-60-0). This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a halogenated heterocyclic aldehyde. Its core structure consists of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a formyl group at position 3. The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61200-60-0 | [1] |

| Molecular Formula | C₅H₂Cl₂OS | |

| Molecular Weight | 181.04 g/mol | |

| Physical Form | Solid or liquid | [1] |

| Density | 1.6 ± 0.1 g/cm³ | |

| Boiling Point | 229.8 ± 35.0 °C at 760 mmHg | |

| Flash Point | 92.8 ± 25.9 °C | |

| Purity | Typically ≥98% | [1] |

| InChI Key | PTHQASYUHZFSKR-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1cc(Cl)sc1Cl |

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere. Recommended storage temperature is 2-8°C.[1]

Incompatibilities: Avoid contact with strong oxidizing agents.

Hazardous Decomposition Products: Upon combustion, this compound may produce hydrogen chloride, carbon monoxide, oxides of sulfur, and carbon dioxide.

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

Inhalation: Move to fresh air.

In all cases of exposure, seek immediate medical attention.[3]

Hazard Identification Table

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, this section provides detailed, standardized protocols for its synthesis and potential biological evaluation based on the activities of structurally related compounds.

Synthesis via Vilsmeier-Haack Reaction

A plausible and common method for the formylation of electron-rich heterocycles like 2,5-dichlorothiophene is the Vilsmeier-Haack reaction.[4][5]

Materials:

-

2,5-Dichlorothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-Dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Dissolve 2,5-dichlorothiophene in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

In Vitro Cytotoxicity Evaluation: MTT Assay

Given that derivatives of similar structures have shown cytotoxic activity, the MTT assay is a standard method to assess the effect of this compound on cell viability.[6] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Antifungal Susceptibility Testing: Broth Microdilution Method

Chalcone derivatives of a related compound have demonstrated antifungal activity. A standard method to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain is the broth microdilution assay.

Materials:

-

Fungal strain (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile saline or PBS

-

96-well microplates

-

Spectrophotometer or hemocytometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum. For yeast, adjust the turbidity to a 0.5 McFarland standard, then dilute to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells. For molds, prepare a spore suspension and adjust the concentration accordingly.

-

Inoculate each well with the fungal suspension. Include a positive control (fungus with no compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the scientific literature detailing the signaling pathways or the precise molecular mechanism of action for this compound. The biological activity of its derivatives, such as antifungal and cytotoxic effects, suggests potential interactions with cellular pathways involved in cell proliferation, survival, or metabolism. Further research, including target identification studies and pathway analysis, is required to elucidate its mechanism of action.

Conclusion

This compound is a reactive chemical intermediate with significant potential for further chemical derivatization and biological evaluation. The information provided in this guide on its properties, safety, and standardized experimental protocols for synthesis and bioactivity screening serves as a valuable resource for researchers. Future studies should focus on exploring its biological activities and elucidating its mechanism of action to determine its potential in drug discovery and development.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. clyte.tech [clyte.tech]

An In-depth Technical Guide to the Reactivity and Electrophilicity of 2,5-Dichlorothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorothiophene-3-carbaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its chemical behavior is dictated by the interplay between the electron-deficient aromatic thiophene ring, substituted with two electron-withdrawing chlorine atoms, and the electrophilic aldehyde functionality. This guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, detailing its participation in key organic reactions, supported by experimental protocols and quantitative data derived from analogous systems. The document is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents and functional materials.

Introduction